molecular formula C24H29N3O4 B560192 1-{[(2S)-3-(diethylamino)-2-hydroxypropyl]amino}-4-({[(2S)-oxiran-2-yl]methyl}amino)anthracene-9,10-dione CAS No. 1909226-00-1

1-{[(2S)-3-(diethylamino)-2-hydroxypropyl]amino}-4-({[(2S)-oxiran-2-yl]methyl}amino)anthracene-9,10-dione

Cat. No. B560192
CAS RN: 1909226-00-1
M. Wt: 423.513
InChI Key: JYOOEVFJWLBLKF-HOTGVXAUSA-N
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Description

BDA-366 is a small-molecule Bcl2-BH4 domain antagonist, that binds BH4 with high affinity and selectivity. BDA-366-Bcl2 binding induces conformational change in Bcl2 that abrogates its antiapoptotic function, converting it from a survival molecule to a cell death inducer.

Scientific Research Applications

1. Anticancer Activity

One of the primary applications of anthracene-9,10-dione derivatives, similar to the specified compound, is in the field of anticancer research. Studies have shown that certain derivatives exhibit significant cytotoxicity against various cancer cell lines. These compounds interact with DNA and are being explored for their potential as anticancer agents due to their ability to bind to DNA and exhibit cytotoxic properties distinct from other anthracene-9,10-dione cytotoxins (Agbandje, Jenkins, McKenna, Reszka, & Neidle, 1992).

2. Luminescent Sensor Development

Anthracene-9,10-dione derivatives have been utilized in the development of luminescent sensors. These compounds have shown promise in detecting various substances, including common oxoacids. The structural features of these derivatives, such as their reduced cavity size and strong hydrogen bonds, make them effective in encapsulating ions, leading to enhanced luminescence upon complexation (Young, Quiring, & Sykes, 1997).

3. Reactivity and Adsorption Studies

The reactivity and adsorption characteristics of anthracene derivatives have been a subject of significant interest. Investigations involving density functional theory, molecular dynamics, and adsorption studies have been conducted to understand the reactivity of these compounds. For instance, the interaction of anthracene derivatives with fullerene and their affinity towards enzymes like dihydrofolate reductase and human dUTPase have been studied, providing insights into their pharmaceutical applications (Mary, Mary, Armaković, Armaković, Yadav, Celik, & Razavi, 2021).

4. Electrochromic and Charge-Transfer Applications

Anthracene-9,10-dione based compounds have been synthesized for applications in electrochromic and charge-transfer behavior. These compounds exhibit ambipolar behavior and are used in developing materials with high glass-transition temperatures and reversible redox couples. Their unique properties make them suitable for a variety of applications, including in electrochromic devices (Yen, Lin, & Liou, 2012).

5. Coordination Chemistry and Luminescence Studies

Anthracene derivatives have been explored for their coordination chemistry with various metal ions, leading to diverse applications in luminescence studies. Functionalized anthracene compounds, such as those with picolyl units, have been synthesized and characterized, revealing significant charge transfer characteristics and intramolecular hydrogen bonding. These studies are crucial for understanding the optical properties of these compounds and their potential applications in photophysics and photochemistry (Jones, Kariuki, Ward, & Pope, 2011).

properties

IUPAC Name

1-[[(2S)-3-(diethylamino)-2-hydroxypropyl]amino]-4-[[(2S)-oxiran-2-yl]methylamino]anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4/c1-3-27(4-2)13-15(28)11-25-19-9-10-20(26-12-16-14-31-16)22-21(19)23(29)17-7-5-6-8-18(17)24(22)30/h5-10,15-16,25-26,28H,3-4,11-14H2,1-2H3/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOOEVFJWLBLKF-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(CNC1=C2C(=C(C=C1)NCC3CO3)C(=O)C4=CC=CC=C4C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C[C@H](CNC1=C2C(=C(C=C1)NC[C@H]3CO3)C(=O)C4=CC=CC=C4C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[(2S)-3-(diethylamino)-2-hydroxypropyl]amino}-4-({[(2S)-oxiran-2-yl]methyl}amino)anthracene-9,10-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[(2S)-3-(diethylamino)-2-hydroxypropyl]amino}-4-({[(2S)-oxiran-2-yl]methyl}amino)anthracene-9,10-dione
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1-{[(2S)-3-(diethylamino)-2-hydroxypropyl]amino}-4-({[(2S)-oxiran-2-yl]methyl}amino)anthracene-9,10-dione
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1-{[(2S)-3-(diethylamino)-2-hydroxypropyl]amino}-4-({[(2S)-oxiran-2-yl]methyl}amino)anthracene-9,10-dione
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1-{[(2S)-3-(diethylamino)-2-hydroxypropyl]amino}-4-({[(2S)-oxiran-2-yl]methyl}amino)anthracene-9,10-dione
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1-{[(2S)-3-(diethylamino)-2-hydroxypropyl]amino}-4-({[(2S)-oxiran-2-yl]methyl}amino)anthracene-9,10-dione
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1-{[(2S)-3-(diethylamino)-2-hydroxypropyl]amino}-4-({[(2S)-oxiran-2-yl]methyl}amino)anthracene-9,10-dione

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